![molecular formula C6H11N3 B3101793 1-isopropyl-3-methyl-1H-1,2,4-triazole CAS No. 1401305-30-3](/img/structure/B3101793.png)
1-isopropyl-3-methyl-1H-1,2,4-triazole
Overview
Description
Scientific Research Applications
Alkylation and Isomerization Studies
The compound 1-isopropyl-3-methyl-1H-1,2,4-triazole has been studied in the context of its reaction with alkylating agents. For instance, the reaction of 3-nitro-1,2,4-triazole with secondary and tertiary alcohols in concentrated sulfuric acid leads to alkylation at the N(2) atom, forming 1-isopropyl-3-nitro-1,2,4-triazoles. This reaction demonstrates significant potential for creating various isomers and derivatives of triazoles, which can have diverse applications in chemical research and industry (Sukhanova, Sakovich, & Sukhanov, 2008).
Continuous Manufacturing in Drug Development
In the pharmaceutical industry, 1-isopropyl-3-methyl-1H-1,2,4-triazole derivatives have been utilized in continuous manufacturing processes. This method involves starting from basic chemical components and developing a safe, efficient, continuous process for producing triazole-based compounds. Such methods are crucial for manufacturing key building blocks in drug development projects, highlighting the compound's role in the creation of novel pharmaceuticals (Karlsson et al., 2017).
Anticancer Activity
1,2,4-Triazoles, including derivatives of 1-isopropyl-3-methyl-1H-1,2,4-triazole, have been synthesized and characterized for their potential anticancer activity. Molecular docking studies suggest these compounds could interact with specific protein sites, such as the EGFR kinase domain, indicating a promising avenue for anticancer drug development (Kaczor et al., 2013).
Antimicrobial Agents
Synthesis of new 1,2,4-triazole derivatives has been directed towards developing novel antimicrobial agents. These derivatives exhibit significant activity against various microbial strains, thus contributing to the field of antimicrobial research (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).
Mechanism of Action
properties
IUPAC Name |
3-methyl-1-propan-2-yl-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(2)9-4-7-6(3)8-9/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCDLINLVSFNPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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